N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride
Description
N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a sulfonamide group. The sulfonamide is further substituted with a 2-aminoethylamine chain, and the compound exists as a hydrochloride salt.
Properties
Molecular Formula |
C6H16ClN3O3S |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
N-(2-aminoethyl)morpholine-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H15N3O3S.ClH/c7-1-2-8-13(10,11)9-3-5-12-6-4-9;/h8H,1-7H2;1H |
InChI Key |
FTEMZNROROFMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2-aminoethyl)morpholine Core
A patented method describes the synthesis of N-(2-aminoethyl)morpholine, a key intermediate structurally related to the sulfonamide target, through a four-step process involving protection, sulfonylation, nucleophilic substitution, and catalytic hydrogenation:
| Step | Reagents & Conditions | Description |
|---|---|---|
| S1 | Ethanolamine + benzyl chloroformate (Cbz-Cl) in dichloromethane under alkaline condition | Formation of Cbz-protected ethanolamine intermediate |
| S2 | Intermediate 1 + 4-tosyl chloride (Ts-Cl) in dichloromethane under alkaline condition | Introduction of tosyl group yielding intermediate 2 |
| S3 | Intermediate 2 + morpholine in acetonitrile at 60-90°C for 2-4 hours | Nucleophilic substitution to form intermediate 3 |
| S4 | Intermediate 3 + catalytic hydrogenation with palladium on carbon in methanol at 20-25°C, 1-2 atm H2 for 4-8 hours | Removal of protecting groups to yield N-(2-aminoethyl)morpholine |
This method achieves high purity and yield by carefully controlling molar ratios, temperature, and reaction times, followed by aqueous and organic phase workups to isolate intermediates and final product.
Formation of Hydrochloride Salt
To obtain the hydrochloride salt of N-(2-aminoethyl)morpholine-4-sulfonamide, the free base is treated with hydrochloric acid:
Procedure:
The sulfonamide free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and anhydrous hydrogen chloride gas or hydrochloric acid solution is added dropwise under stirring.Conditions:
The reaction is typically performed at ambient temperature, and the salt precipitates out or remains in solution depending on concentration and solvent.Isolation:
The hydrochloride salt is isolated by filtration if precipitated, or by solvent evaporation and drying under vacuum to yield a stable, crystalline salt form.
This salt formation step enhances compound stability, solubility, and ease of handling for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| 1 | Protection of ethanolamine | Benzyl chloroformate, dichloromethane, alkaline | Protect amine for selective reactions | Alkali base critical to maintain reaction |
| 2 | Sulfonylation | 4-tosyl chloride or sulfonyl chloride, alkaline, DCM | Introduce sulfonyl group | Water/dilute acid wash removes impurities |
| 3 | Nucleophilic substitution | Morpholine, acetonitrile, 60-90°C | Attach morpholine moiety | Reaction time 2-4 hours for completion |
| 4 | Catalytic hydrogenation | Pd/C catalyst, methanol, 20-25°C, 1-2 atm H2 | Remove protecting groups | 4-8 hours reaction time |
| 5 | Sulfonamide formation | Sulfonyl chloride, base, low temp | Form sulfonamide bond | Controlled addition prevents side reactions |
| 6 | Hydrochloride salt formation | HCl gas or solution, ethanol | Form stable salt | Crystallization or solvent evaporation |
Analytical and Purity Considerations
- Purity assessment: High-performance liquid chromatography (HPLC) is used to confirm purity >99% for intermediates and final products.
- Moisture content: Controlled below 1% to ensure stability.
- Residual solvents: Typically controlled to ppm levels by distillation and drying.
- Yield: Reported yields for related morpholine derivatives exceed 85%, indicating efficient processes.
Research and Development Insights
- The preparation methods leverage classical organic synthesis techniques, including protection/deprotection strategies, nucleophilic substitutions, and catalytic hydrogenation.
- Sulfonamide introduction is a well-established modification to enhance biological activity, solubility, and receptor affinity, as seen in H4 receptor ligands and other pharmacologically active compounds.
- Industrial scale synthesis protocols emphasize solvent recovery, pH control, and temperature regulation to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related molecules from the literature:
Key Observations:
- Morpholine vs.
- Sulfonamide Substituents : The nitrobenzene-sulfonamide in introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions compared to the morpholine analog’s electron-rich environment. This difference could influence applications in synthesis or drug design .
Biological Activity
N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride, often referred to as a sulfonamide derivative, has the following chemical properties:
- Molecular Formula : C6H14N2O2S·HCl
- Molecular Weight : 194.72 g/mol
- CAS Number : 2038-03-1
The compound features a morpholine ring linked to an aminoethyl group and a sulfonamide moiety, which is critical for its biological activity.
The biological activity of N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride can be attributed to its interaction with various biological targets:
- Histamine H4 Receptor (H4R) : Research indicates that sulfonamide analogues exhibit high affinity for the H4R and act as inverse agonists. This interaction is crucial in modulating inflammatory responses and may have therapeutic implications in conditions like asthma and allergic reactions .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against certain bacterial strains. This is attributed to its ability to inhibit bacterial growth through interference with folic acid synthesis pathways, similar to other sulfonamides .
- Antiparasitic Effects : Preliminary studies suggest that derivatives of this compound may possess antiparasitic activity against protozoan infections such as trypanosomiasis. The mechanism appears to involve disruption of metabolic processes in the parasites .
Table 1: Summary of Biological Activities
Case Studies
- Histamine H4 Receptor Modulation : A study evaluated various sulfonamide derivatives for their affinity to the H4R. N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride was identified as a potent inverse agonist, suggesting its potential use in treating allergic and inflammatory diseases .
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth effectively at low micromolar concentrations. These findings support further exploration into its use as an antibacterial agent .
- Antiparasitic Efficacy : In a model of trypanosomiasis, derivatives of N-(2-aminoethyl)morpholine were tested for their ability to reduce parasitemia in infected mice. Results indicated significant efficacy, warranting additional studies on their pharmacokinetics and safety profiles .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(2-aminoethyl)morpholine-4-sulfonamide hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between morpholine-4-sulfonyl chloride and ethylenediamine derivatives. Critical parameters include:
- Solvent choice : Dichloromethane or ether for controlled reactivity .
- Temperature : Room temperature to avoid side reactions (e.g., decomposition of the sulfonyl chloride) .
- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine to minimize impurities .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Key Techniques :
- HPLC : Quantify impurities using a mobile phase of 0.1% formic acid in water and acetonitrile (85:15), with UV detection at 254 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm the morpholine ring (δ 3.6–3.8 ppm) and sulfonamide NH (δ 7.2–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]⁺ at m/z 295.7 .
Q. What are the primary biological applications of this compound in preclinical research?
- Research Context :
- Protein-Ligand Interactions : Acts as a sulfonamide-based probe for studying enzyme inhibition (e.g., carbonic anhydrase) due to its morpholine moiety enhancing solubility .
- Cellular Uptake Studies : The aminoethyl group facilitates membrane permeability, enabling tracking via fluorescent labeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Strategies :
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structure (e.g., asymmetric unit analysis for hydrogen-bonding patterns) .
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm sulfonamide connectivity .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What strategies optimize yield in multi-step syntheses involving morpholine-sulfonamide intermediates?
- Key Approaches :
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Purification : Employ flash chromatography (silica gel, gradient elution with methanol/dichloromethane) to isolate intermediates .
- Scale-Up Challenges : Mitigate hydrolysis of the sulfonamide group by maintaining pH < 7 during aqueous workups .
Q. How do structural modifications to the morpholine ring alter biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methylsulfonyl Substitution : Enhances metabolic stability but reduces solubility (logP increase by ~0.5 units) .
- Ring Expansion : Replacing morpholine with piperazine increases flexibility, affecting binding to rigid enzyme pockets .
- Experimental Design : Synthesize analogs with varied substituents (e.g., 4-methylmorpholine) and assay against target proteins via SPR (surface plasmon resonance) .
Data Contradiction Analysis
Q. How should discrepancies in impurity profiles between batches be investigated?
- Protocol :
- HPLC-MS : Identify unknown peaks by comparing retention times and fragmentation patterns with synthetic byproducts (e.g., ethylenediamine dimers) .
- Stress Testing : Expose the compound to heat (60°C) and humidity (75% RH) to simulate degradation pathways .
- Statistical Analysis : Use PCA (principal component analysis) on batch data to isolate process variables (e.g., stirring rate) linked to impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
